![molecular formula C19H18FN3O2 B2759867 2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1116017-29-8](/img/structure/B2759867.png)
2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide
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Description
“2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide” is a chemical compound that has gained significant attention in recent times due to its potential implications in various fields of research and industry. It has a molecular formula of C19H18FN3O2 and a molecular weight of 339.3635232 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide” include its molecular formula C19H18FN3O2 and molecular weight 339.3635232 . More detailed physical and chemical properties are not available in the resources I found.Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis, Characterization, and Molecular Docking as Dual Inhibitors for VEGFR-2 and EGFR Tyrosine Kinases
A new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative was synthesized, exhibiting potent cytotoxic activity against human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent (Riadi et al., 2021).
Antimicrobial and Anticancer Activities
Design and Synthesis for Analgesic and Anti-inflammatory Activities
Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized, displaying significant analgesic and anti-inflammatory activities, suggesting their potential for pharmacological use (Alagarsamy et al., 2015).
Synthesis of 6-Bromo Quinazolinone Derivatives for Pharmacological Activities
The study focused on synthesizing 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides, which were then screened for their pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).
Antitumor Activity and Molecular Docking
Novel Quinazolines as Potential Antimicrobial Agents
This study synthesized new quinazolines showing promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Desai et al., 2007).
Synthesis and Characterization of New Quinazolines for Antiproliferative Activity
A series of new quinazolines were synthesized, characterized, and evaluated for their anticancer activity, demonstrating significant potential in cancer treatment through VEGFR-2-TK inhibition (Hassan et al., 2021).
properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-2-17-22-16-6-4-3-5-15(16)19(23-17)25-12-18(24)21-11-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFCEUJKRRFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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